molecular formula C17H17ClN2O2 B8587979 N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide CAS No. 114995-53-8

N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B8587979
M. Wt: 316.8 g/mol
InChI Key: WJELVNYAWTXMLN-UHFFFAOYSA-N
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Patent
US07420055B2

Procedure details

N-[4-chloro-2-(hydroxy-pyridin-3-yl-methyl)-phenyl]-2,2-dimethyl-propionamide (1.0 g, 3.14 mmol) was dissolved in 5 mL pyridine and treated with CrO3 (0.75 g, 7.5 mmol, 2.39 eq). The mixture was stirred under N2 at room temperature for five hours, diluted with 20 mL 1:2 EtOAc/H2O, and filtered through Celite. The aqueous phase was separated and discarded, then the organics dried under vacuum yielding product (680 mg, 70%). 1H NMR (CDCl3) δ 11.06 (s,1H) 8.92 (d, J=2.4 Hz, 1H) 8.84 (d, J=8.0 Hz, 1H) 8.73 (d, J=9.2 Hz, 1H) 8.00 (d, J=8.0 Hz, 1H) 7.56 (dd, J=11.2 Hz, 2.0 Hz, 1H) 7.48 (m, 2H) 1.36 (s, 9H) MS (ES) m/z=317.1 (MH)+
Name
N-[4-chloro-2-(hydroxy-pyridin-3-yl-methyl)-phenyl]-2,2-dimethyl-propionamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO3
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[C:4]([CH:15]([OH:22])[C:16]2[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=2)[CH:3]=1>N1C=CC=CC=1.CCOC(C)=O.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[C:4]([C:15]([C:16]2[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=2)=[O:22])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
N-[4-chloro-2-(hydroxy-pyridin-3-yl-methyl)-phenyl]-2,2-dimethyl-propionamide
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)NC(C(C)(C)C)=O)C(C=1C=NC=CC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
CrO3
Quantity
0.75 g
Type
reactant
Smiles
Step Three
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 at room temperature for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
the organics dried under vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)NC(C(C)(C)C)=O)C(=O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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